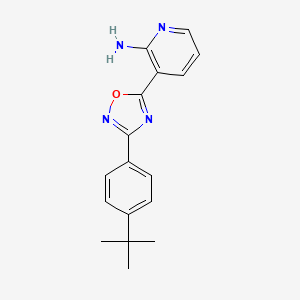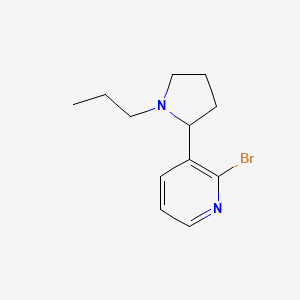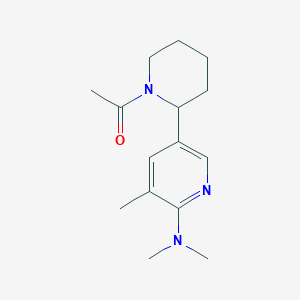![molecular formula C10H9NO4 B11798517 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid CAS No. 1710833-61-6](/img/structure/B11798517.png)
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid typically involves the reaction of 6-methylbenzo[d]isoxazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield reduced derivatives, and substitution can yield various substituted products .
Applications De Recherche Scientifique
2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid include:
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
1710833-61-6 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-[(6-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-6-2-3-7-8(4-6)15-11-10(7)14-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
YAJHEWMULQRJAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NO2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)










